molecular formula C18H21N5O2. C7H6O2 B192834 Alogliptin CAS No. 850649-62-6

Alogliptin

Katalognummer B192834
CAS-Nummer: 850649-62-6
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: KEJICOXJTRHYAK-XFULWGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alogliptin is an oral antidiabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). It is used together with diet and exercise to treat high blood sugar levels caused by type 2 diabetes .


Molecular Structure Analysis

Alogliptin has a molecular formula of C18H21N5O2 and a molecular weight of 339.392 Da . It exists predominantly as the R-enantiomer .


Chemical Reactions Analysis

Alogliptin has been evaluated for its physicochemical characteristics using differential scanning calorimetry (DSC), thermogravimetry (TG), and scanning electron microscopy equipped with energy-dispersive X-ray spectrometer (SEM/EDS) . It has a melting range of 179.4–187.2 °C, followed by decomposition which starts at 198.0 °C .

Wissenschaftliche Forschungsanwendungen

Discovery and Development of Alogliptin

Alogliptin, identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4), was discovered through structure-based design and optimization processes. Its effectiveness in reducing plasma DPP-4 activity and lowering blood glucose levels in animal models of diabetes led to its progression to phase III trials for type 2 diabetes treatment (Feng et al., 2007).

Mechanism and Pharmacology

Alogliptin functions by elevating levels of incretin hormones like glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. This is achieved by inhibiting their degradation through DPP-4 inhibition. Its pharmacological profile includes a rapid absorption, slow elimination, and primary renal excretion (Christopher & Karim, 2009).

Efficacy in Diabetes Management

Alogliptin has demonstrated significant efficacy in managing type 2 diabetes, either as monotherapy or in combination with other antidiabetic agents like metformin, thiazolidinediones, sulfonylureas, and insulin. It has shown promising results in reducing glycosylated hemoglobin A1c and fasting plasma glucose levels (Pratley, 2009).

Impact on Beta-Cell Function and Cardiovascular Health

Research indicates that alogliptin may have a protective effect on pancreatic beta-cells and could potentially offer cardiovascular benefits. Studies have explored its role in improving beta-cell function and mitigating the development of diabetes in animal models (Zhang et al., 2011). Moreover, alogliptin does not increase the risk of major adverse cardiovascular events in patients with type 2 diabetes who have had a recent acute coronary syndrome, suggesting a cardiovascular safety profile (White et al., 2013).

Preclinical Development and Other Applications

The preclinical development of alogliptin involved extensive molecular modeling, synthesis, and pharmacological evaluation. It exhibited high selectivity for DPP IV over related enzymes in vitro, and in different diabetic animal models, it effectively reduced plasma glucose and glycosylated hemoglobin levels, indicating its potential as a competitive oral anti-diabetic therapy in the future (Parsa & Pal, 2011).

Eigenschaften

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJICOXJTRHYAK-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582095
Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin benzoate

CAS RN

850649-62-6
Record name Alogliptin benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850649-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOGLIPTIN BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The benzoic acid salt was formed by treating the benzonitrile product (D) with benzoic acid to form 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-benzonitrile benzoate. Preparation and isolation of the benzoate salt was performed by conventional methods for the formation of acid addition salts. 1H-NMR (400 MHz, CDCl3-CD3OD 10:1): δ 7.82 (d, 1H, J=7.6 Hz), 7.65 (t, 1H, J=7.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.23 (d, 1H, J=8.0 Hz), 5.42 (s, 1H), 5.50-5.00 (ABq, 2H, J=41.6, 15.2 Hz), 3.30 (m, 2H), 3.16 (s, 3H), 2.91 (m, 1H), 2.76 (m, 2H), 1.93 (m, 1H), 1.79 (m, 1H), 1.51 (m, 2H). MS (ES) [m+H] calc'd for C18H22N5O2, 340.2; found, 340.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alogliptin
Reactant of Route 2
Reactant of Route 2
Alogliptin
Reactant of Route 3
Alogliptin
Reactant of Route 4
Alogliptin
Reactant of Route 5
Alogliptin
Reactant of Route 6
Reactant of Route 6
Alogliptin

Citations

For This Compound
13,600
Citations
WB White, CP Cannon, SR Heller… - New England journal …, 2013 - Mass Medical Soc
… Patients were randomly assigned to receive alogliptin or placebo, administered in a double-… Because alogliptin is cleared by the kidney, the doses of alogliptin (and matching placebo) …
Number of citations: 037 www.nejm.org
CI Jarvis, A Cabrera, D Charron - Annals of …, 2013 - journals.sagepub.com
… , and tolerability of alogliptin as monotherapy and in combination with other antidiabetic agents. Phase 3 trials evaluating doses of 12.5 to 25 mg of alogliptin are emphasized in this …
Number of citations: 40 journals.sagepub.com
AB Marino, SW Cole - Journal of Pharmacy Practice, 2015 - journals.sagepub.com
… Alogliptin was also approved as part of 2 combination products, alogliptin/metformin and alogliptin/pioglitazone. Alogliptin has been studied as monotherapy and in combination with …
Number of citations: 21 journals.sagepub.com
J Feng, Z Zhang, MB Wallace, JA Stafford… - Journal of medicinal …, 2007 - ACS Publications
Alogliptin is a potent, selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). Herein, we describe the structure-based design and optimization of alogliptin and related …
Number of citations: 519 pubs.acs.org
RE Pratley, T McCall, PR Fleck… - Journal of the …, 2009 - Wiley Online Library
… alogliptin 12.5 and 25 mg, respectively, and 0.5% and 0.6%, respectively, in younger patients (P<.001 for both alogliptin … Incidence of hypoglycemia was 8.3% or less in all alogliptin …
Number of citations: 105 agsjournals.onlinelibrary.wiley.com
R Andukuri, A Drincic, M Rendell - Diabetes, metabolic syndrome …, 2009 - Taylor & Francis
… of alogliptin and its pharmacokinetics, pharmacodynamics, clinical efficacy and adverse effects. In addition, we compared alogliptin … It is our purpose to review the properties of alogliptin …
Number of citations: 68 www.tandfonline.com
J Rosenstock, MS Rendell, JL Gross… - Diabetes, Obesity …, 2009 - Wiley Online Library
… to receive alogliptin 12.5 mg (n = 131), alogliptin 25 mg (n = 129… greater for alogliptin 12.5 mg (–0.63 ± 0.08%) and alogliptin 25 … proportions of patients receiving alogliptin 12.5 or 25 mg …
Number of citations: 299 dom-pubs.onlinelibrary.wiley.com
LJ Scott - Drugs, 2010 - Springer
… alogliptin treatment had neutral effects on bodyweight and lipid parameters. The long-term safety of alogliptin … definitively determine the position of alogliptin therapy in relation to other …
Number of citations: 77 link.springer.com
GM Keating - Drugs, 2015 - Springer
… of oral alogliptin in the treatment of type 2 diabetes. Results of randomized controlled trials demonstrated that oral alogliptin … Alogliptin was generally well tolerated in patients with type 2 …
Number of citations: 40 link.springer.com
…, Q Mekki, Alogliptin Study 007 Group - Diabetes, Obesity …, 2009 - Wiley Online Library
… alogliptin 12.5 mg (−0.38%) and 25 mg (−0.52%) vs. placebo (+0.01%; p < 0.001), and more patients in the alogliptin 25… for placebo, alogliptin 12.5 mg and alogliptin 25 mg groups were …
Number of citations: 180 dom-pubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.